molecular formula C8H8F3NO2 B1340659 2,3-Dimethoxy-5-(trifluoromethyl)pyridine CAS No. 124432-61-7

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

Cat. No. B1340659
CAS RN: 124432-61-7
M. Wt: 207.15 g/mol
InChI Key: YGZKUUOTWBKZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-5-(trifluoromethyl)pyridine is a pyridine derivative with the empirical formula C8H8F3NO2 and a molecular weight of 207.15 . It is a solid substance .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with two methoxy groups at positions 2 and 3 and a trifluoromethyl group at position 5 .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2,3-Dimethoxy-5-(trifluoromethyl)pyridine, are used in the synthesis of various agrochemicals and pharmaceutical ingredients . They are also used in the protection of crops from pests .


Physical And Chemical Properties Analysis

2,3-Dimethoxy-5-(trifluoromethyl)pyridine is a solid substance . Its empirical formula is C8H8F3NO2 and it has a molecular weight of 207.15 .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

Trifluoromethylpyridines, including 2,3-Dimethoxy-5-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2,3-dimethoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-3-5(8(9,10)11)4-12-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKUUOTWBKZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

Sodium hydride in an oil dispersion (8.0 g of 60 percent, 0.20 mol) was extracted with hexane to remove oil and suspended in 30 ml of tetrahydrofuran and to this 5.5 ml (0.14 mol) of anhydrous methanol was added dropwise with stirring. After about 10 min, 9.16 g (0.05 mol) of 2,3-difluoro-5-(trifluoromethyl)-pyridine was added. An exothermic reaction ensued which increased the temperature to about 60° C. The mixture was then heated at reflux for 6 hours and then a small amount of methanol was added. The mixture was allowed to cool and was thereafter poured onto ice. The resulting mixture was extracted several times with ether. The combined ether extracts were dried over sodium sulfate and concentrated by evaporation under reduced pressure to obtain 9.0 g (87 percent of theory) of the title compound as a white crystalline solid melting at 22°-23.5° C. The proton nmr spectrum was consistent with the assigned structure.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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